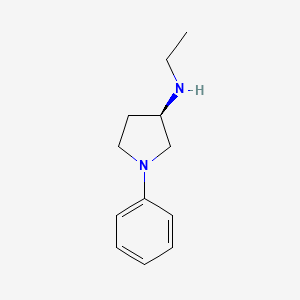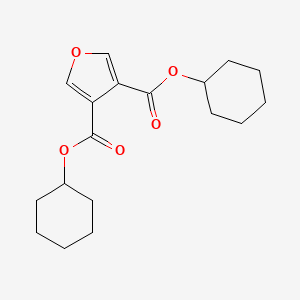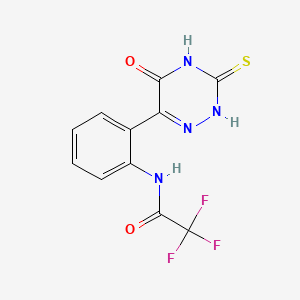
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- is a compound belonging to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds Pyrrolidines are known for their diverse biological and medicinal importance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- typically involves the reaction of ethyl glycine hydrochloride with ethyl acrylate under basic conditions to form an intermediate compound. This intermediate is then reacted with benzyl chloride in the presence of potassium carbonate and sodium iodide to yield the desired product .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method ensures high yield and purity of the product, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral reverse transcriptases and mammalian DNA polymerases, making it a potential antiviral and anticancer agent .
類似化合物との比較
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with diverse biological activities.
Pyrrolizidine: Known for its presence in various alkaloids with medicinal properties.
Proline: An amino acid with a pyrrolidine ring, widely used in organocatalysis
Uniqueness
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- stands out due to its unique structure, which combines a pyrrolidine ring with a phenyl group and an ethylamino substituent. This unique combination imparts specific biological activities and chemical reactivity, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
30820-35-0 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
(3R)-N-ethyl-1-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m1/s1 |
InChIキー |
SUKLAXLXOKENAK-LLVKDONJSA-N |
異性体SMILES |
CCN[C@@H]1CCN(C1)C2=CC=CC=C2 |
正規SMILES |
CCNC1CCN(C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)







![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)

![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

